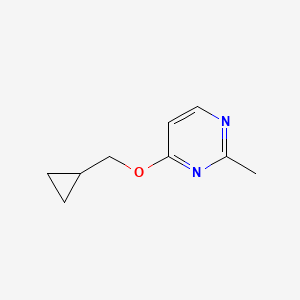

4-(Cyclopropylmethoxy)-2-methylpyrimidine

Description

Properties

IUPAC Name |

4-(cyclopropylmethoxy)-2-methylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-7-10-5-4-9(11-7)12-6-8-2-3-8/h4-5,8H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQTALVHURHOSHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)OCC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopropylmethoxy)-2-methylpyrimidine typically involves the cyclopropylmethoxylation of a pyrimidine precursor. One common method involves the reaction of 2-methylpyrimidine with cyclopropylmethanol in the presence of a base such as potassium carbonate (K₂CO₃) and a catalyst like potassium iodide (KI) in an organic solvent such as acetone. The reaction mixture is refluxed under nitrogen atmosphere to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents and catalysts may also be adjusted to ensure cost-effectiveness and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopropylmethoxy)-2-methylpyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

Oxidation: KMnO₄ in acidic or neutral conditions.

Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

Substitution: Alkyl halides or aryl halides in the presence of a base like K₂CO₃.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(Cyclopropylmethoxy)-2-methylpyrimidine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(Cyclopropylmethoxy)-2-methylpyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties, as inferred from the evidence:

Key Comparisons

Core Structure Effects Pyrimidine vs. Benzene derivatives (e.g., S5) are simpler and often used as intermediates in multistep syntheses . Electronic Effects: The cyclopropylmethoxy group in this compound may donate electron density via the methoxy oxygen, altering the pyrimidine ring’s reactivity compared to pyridine-based analogs like P453 .

Biological Activity PDE4 Inhibition: Roflumilast’s cyclopropylmethoxy group contributes to its selectivity and potency (IC₅₀ = 0.8 nM), suggesting that similar substituents in pyrimidines could enhance target affinity .

Synthetic Utility

- High-Yield Reactions : Cyclopropylmethoxy-substituted benzenes (e.g., S5, S7) are synthesized in near-quantitative yields (86–99%) via NaBH₄ reduction or nucleophilic substitution, suggesting efficient routes for pyrimidine analogs .

- Challenges : Pyrimidine derivatives may require more stringent conditions due to their aromatic nitrogen atoms, as seen in the microwave-assisted synthesis of compound 24 (68% yield) .

Physicochemical and Pharmacokinetic Insights

- Metabolic Stability : Cyclopropyl groups resist oxidative metabolism, as seen in roflumilast’s major metabolite (roflumilast N-oxide), which retains activity .

Biological Activity

4-(Cyclopropylmethoxy)-2-methylpyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a cyclopropylmethoxy group at the 4-position and a methyl group at the 2-position of the pyrimidine ring, which contribute to its unique pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Notably, it has been shown to inhibit certain kinases, which are critical in various signaling pathways.

- Kinase Inhibition : Research indicates that this compound can inhibit enzymes such as PfGSK3 and PfPK6, which are involved in malaria pathogenesis. The IC50 values for these kinases were determined using standardized assays, demonstrating significant inhibitory activity at micromolar concentrations .

- Carbonic Anhydrase IX Inhibition : Another important mechanism involves the inhibition of carbonic anhydrase IX (CA IX), an enzyme overexpressed in many tumors. By inhibiting CA IX, this compound disrupts metabolic processes in cancer cells, leading to potential therapeutic effects against tumors.

Biological Activities

The compound exhibits a range of biological activities:

- Antimicrobial Properties : Investigations have highlighted its potential as an antimicrobial agent, with studies showing effectiveness against various bacterial strains.

- Anticancer Activity : The ability to inhibit CA IX suggests a role in cancer therapy, particularly in tumors where CA IX is a marker for poor prognosis.

- Neurological Applications : Preliminary studies suggest potential applications in treating neurological disorders by modulating phosphodiesterase activity, which is crucial for neurotransmitter signaling .

Case Studies and Research Findings

A number of studies have been conducted to evaluate the efficacy and safety of this compound:

- In Vitro Studies : In vitro assays demonstrated that the compound effectively inhibited PfGSK3 with an IC50 value of approximately 698 nM. This finding positions it as a promising candidate for further development into antimalarial therapies .

- Cancer Research : A study focused on the inhibition of CA IX revealed that this compound significantly reduced cell viability in CA IX-expressing tumor cells, suggesting its potential as an anticancer agent.

- Pharmacokinetics : Research into the pharmacokinetic profile indicates favorable absorption and distribution characteristics, making it suitable for oral administration in therapeutic settings .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is useful:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-(Cyclopropylmethoxy)pyrimidine | Lacks methyl group at 2-position | Limited activity |

| 2-Methylpyrimidine | Lacks cyclopropylmethoxy group | Minimal kinase inhibition |

| 4-(Benzenesulfonyl)-5-chloro-2-(4-methylphenyl)-1,3-thiazole | Contains benzenesulfonyl group | Strong CA IX inhibition |

Q & A

Q. What are the recommended synthetic routes for 4-(Cyclopropylmethoxy)-2-methylpyrimidine, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis of pyrimidine derivatives often involves nucleophilic substitution or coupling reactions. For this compound, a plausible route involves substituting a leaving group (e.g., chlorine or methylthio) at the 4-position of the pyrimidine ring with cyclopropylmethoxy. Key steps include:

- Starting Material : Begin with 2-methylpyrimidine derivatives (e.g., 4-chloro-2-methylpyrimidine) .

- Reaction Conditions : Use a base (e.g., NaOH) in a polar aprotic solvent (e.g., DMF) to facilitate substitution with cyclopropylmethanol. Temperature control (60–80°C) minimizes side reactions .

- Purification : Column chromatography or recrystallization ensures high purity (>95%) .

Optimization focuses on stoichiometry, solvent choice, and reaction time to maximize yield (typically 60–80% for analogous reactions) .

Q. What analytical techniques are essential for confirming the structural integrity of this compound?

Methodological Answer: A multi-technique approach is critical:

- NMR Spectroscopy : H and C NMR confirm the cyclopropylmethoxy group’s presence (e.g., δ ~3.5–4.0 ppm for methoxy protons) and pyrimidine ring substitution .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., CHNO) and isotopic pattern .

- HPLC : Purity assessment (>98%) using reverse-phase chromatography with UV detection at 254 nm .

- X-ray Crystallography (if crystalline): Resolves stereochemical ambiguities .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile by-products .

- Waste Management : Segregate organic waste containing pyrimidine derivatives and dispose via certified chemical waste handlers to prevent environmental contamination .

- Emergency Protocols : Maintain spill kits with inert adsorbents (e.g., vermiculite) and neutralize acidic/basic residues before disposal .

Q. What are the potential research applications of this compound in medicinal chemistry?

Methodological Answer: Pyrimidine derivatives are explored for:

- Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ATP-binding pocket competition assays) .

- Antimicrobial Activity : Test minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria via broth microdilution .

- Structure-Activity Relationship (SAR) Studies : Modify the cyclopropylmethoxy group to assess its impact on bioavailability and target binding .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound derivatives?

Methodological Answer: Discrepancies often arise from:

- Reaction Scale : Small-scale reactions (<1 mmol) may suffer from inefficient mixing; optimize using microwave-assisted synthesis for reproducibility .

- Impurity Profiles : Compare HPLC chromatograms of batches to identify by-products (e.g., unreacted starting materials) .

- Catalytic Effects : Trace metals in solvents can alter kinetics; use chelating agents (e.g., EDTA) to standardize conditions .

Q. What strategies mitigate side reactions during the introduction of the cyclopropylmethoxy group?

Methodological Answer:

- Protecting Groups : Temporarily protect reactive sites on the pyrimidine ring (e.g., silyl ethers for hydroxyl groups) to direct substitution .

- Low-Temperature Reactions : Slow addition of cyclopropylmethanol at 0–5°C reduces dimerization or over-substitution .

- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency .

Q. How do electronic effects of substituents influence the reactivity of this compound in further functionalization?

Methodological Answer:

- Electron-Withdrawing Groups (EWGs) : The methyl group at the 2-position mildly deactivates the ring, slowing electrophilic substitution at adjacent positions.

- Steric Effects : The bulky cyclopropylmethoxy group at the 4-position hinders nucleophilic attack; employ directing groups (e.g., boronic acids) for regioselective coupling .

- Computational Modeling : Density Functional Theory (DFT) predicts charge distribution and reactive sites, guiding synthetic planning .

Q. How can researchers address variations in biological activity data across studies involving this compound analogs?

Methodological Answer:

- Standardized Assays : Use validated cell lines (e.g., HEK293 for kinase assays) and control compounds to normalize data .

- Metabolic Stability Testing : Evaluate half-life in liver microsomes to account for differences in compound degradation .

- Crystallographic Data : Resolve ligand-target complexes to confirm binding modes and explain potency variations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.